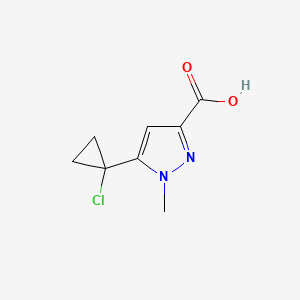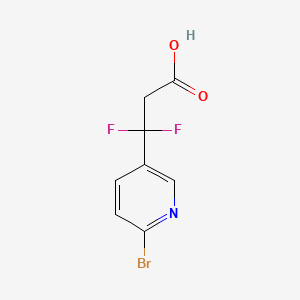
3-(6-Bromopyridin-3-yl)-3,3-difluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromopyridin-3-yl)-3,3-difluoropropanoic acid is an organic compound with the molecular formula C8H6BrF2NO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-3-yl)-3,3-difluoropropanoic acid typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 6-bromopyridine.
Formation of 3-(6-Bromopyridin-3-yl)propanoic acid: This intermediate is then reacted with appropriate reagents to introduce the propanoic acid group.
Introduction of Difluoro Groups:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-3-yl)-3,3-difluoropropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or pyridine moiety.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-(6-Bromopyridin-3-yl)-3,3-difluoropropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(6-Bromopyridin-3-yl)-3,3-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, while the difluoropropanoic acid group may enhance binding affinity or specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6-Bromopyridin-3-yl)methanol: This compound has a similar bromopyridine structure but with a hydroxymethyl group instead of a difluoropropanoic acid group.
β-(6-Bromopyridin-3-yl)alanine: This compound features a bromopyridine moiety attached to an alanine group.
Uniqueness
3-(6-Bromopyridin-3-yl)-3,3-difluoropropanoic acid is unique due to the presence of both bromine and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6BrF2NO2 |
|---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
3-(6-bromopyridin-3-yl)-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C8H6BrF2NO2/c9-6-2-1-5(4-12-6)8(10,11)3-7(13)14/h1-2,4H,3H2,(H,13,14) |
InChI Key |
OQCORTTUSJQMQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(CC(=O)O)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


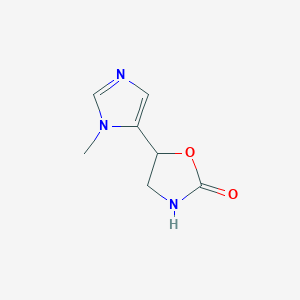
![5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylicacid](/img/structure/B13591728.png)
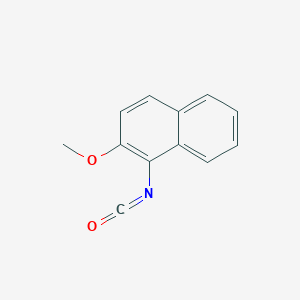
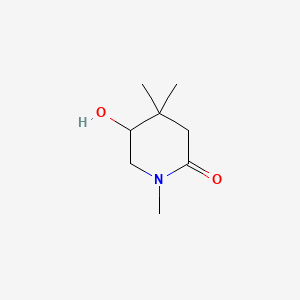
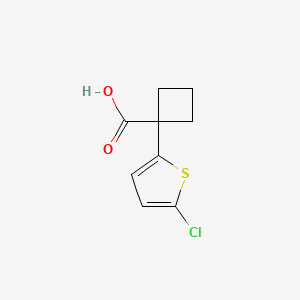
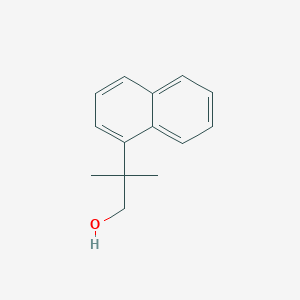
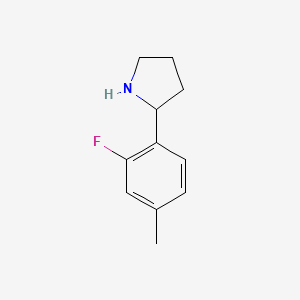
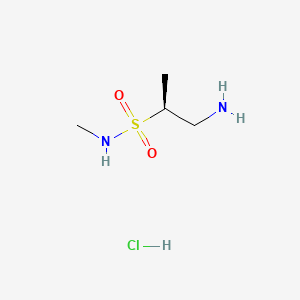
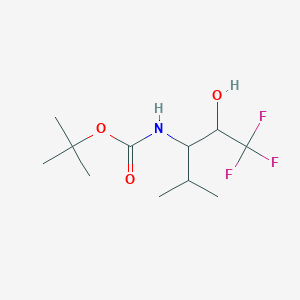
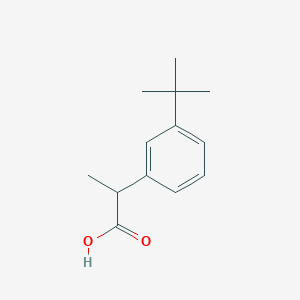
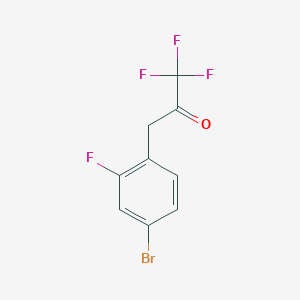
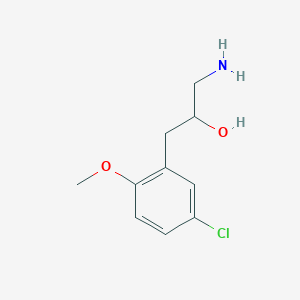
![Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans](/img/structure/B13591784.png)
